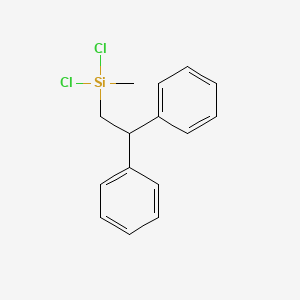

Dichloro(2,2-diphenylethyl)methylsilane

Description

Properties

CAS No. |

53888-97-4 |

|---|---|

Molecular Formula |

C15H16Cl2Si |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

dichloro-(2,2-diphenylethyl)-methylsilane |

InChI |

InChI=1S/C15H16Cl2Si/c1-18(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |

InChI Key |

XICPMMBDLCZZCL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CC(C1=CC=CC=C1)C2=CC=CC=C2)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(2,2-diphenylethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 2,2-diphenylethylmagnesium bromide with methyltrichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2,2-diphenylethyl)methylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.

Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.

Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithium or Grignard reagents, which can replace the chlorine atoms with other groups.

Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

Substitution Reactions: The major products are substituted silanes with different functional groups.

Hydrolysis: The major products are silanols and hydrochloric acid.

Reduction: The major products are silanes with fewer chlorine atoms.

Scientific Research Applications

Dichloro(2,2-diphenylethyl)methylsilane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-based chemistry and reactions.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based products.

Mechanism of Action

The mechanism of action of dichloro(2,2-diphenylethyl)methylsilane involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and the silicon-carbon bond. The compound can interact with different molecular targets and pathways, depending on the specific reaction and conditions. For example, in substitution reactions, the chlorine atoms can be replaced by other groups, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Functional Material Development

- Surface Modification : Dichlorodimethylsilane (CAS 75-78-5) is widely used for hydrophobization of surfaces . The diphenylethyl variant may offer enhanced hydrophobicity and durability due to aromatic π-stacking interactions.

- Electroactive Materials : Methoxyethyl-substituted dichlorosilanes (e.g., Dichloro(2-methoxyethyl)methylsilane) are intermediates in ion-conductive polymers . The diphenylethyl group could instead promote charge transport in organic semiconductors.

Toxicity and Handling

- Dichlorodimethylsilane (CAS 75-78-5) has acute toxicity (LC50 inhalation: 0.6–2.5 mg/L) and requires stringent handling .

- Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) poses similar risks, with a flash point of 35°C indicating flammability .

- This compound : While specific data are lacking, its higher molecular weight and lower volatility may reduce inhalation hazards compared to smaller dichlorosilanes.

Research Findings and Trends

- Structural Modifications : Introducing bulky aryl groups (e.g., diphenylethyl) into dichlorosilanes enhances thermal stability and modifies solubility, as seen in polyimide systems .

- Reactivity Control : Steric hindrance from 2,2-diphenylethyl groups can slow hydrolysis, enabling controlled functionalization in multi-step syntheses .

- Emerging Applications : Dichlorosilanes with complex substituents are being explored for advanced coatings and electronic materials, leveraging their tunable reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.